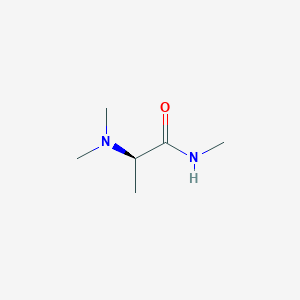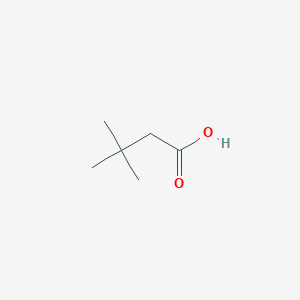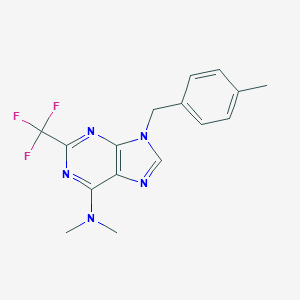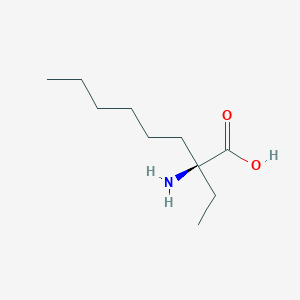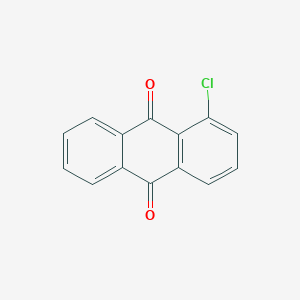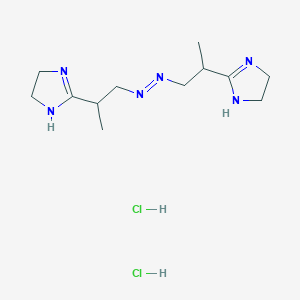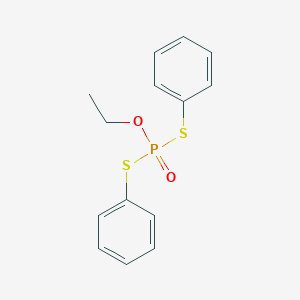
5-Bromoquinazoline-2,4-diamine
Descripción general
Descripción
5-Bromoquinazoline-2,4-diamine (5-BQD) is a heterocyclic organic compound that has been studied for its potential applications in a variety of fields, including chemistry, biology, and medicine. 5-BQD is a heterocyclic compound that contains a quinazoline ring, a nitrogen atom, and a bromine atom. It is a colorless solid that is soluble in organic solvents and has a melting point of 194-195°C. 5-BQD is a versatile compound that can be used as a building block for synthesizing a range of other compounds.
Aplicaciones Científicas De Investigación
Antifungal Applications
Quinazoline derivatives have been found to exhibit significant antifungal properties . This makes them potentially useful in the development of new antifungal medications.
Antiviral Applications
Quinazoline compounds have also been studied for their antiviral properties . They could potentially be used in the creation of new antiviral drugs.
Antidiabetic Applications
Research has shown that certain quinazoline derivatives can exhibit antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Anticancer Applications
Quinazoline derivatives have been extensively studied for their anticancer properties . They could potentially be used in the development of new cancer therapies.
Anti-Inflammatory Applications
Some quinazoline compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antibacterial Applications
Quinazoline derivatives have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial medications.
Antioxidant Applications
Certain quinazoline derivatives have been found to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.
Material Science Applications
Quinazoline derivatives have also found applications in material sciences . They can be used in the synthesis of functional organic materials .
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The compound’s pKb value is predicted to be 7.47 , which may influence its absorption and distribution in the body.
Result of Action
Quinazoline derivatives are known to have a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally influence the action of chemical compounds .
Propiedades
IUPAC Name |
5-bromoquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAVQJGHQXYNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152503 | |
| Record name | 2,4-Quinazolinediamine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinazoline-2,4-diamine | |
CAS RN |
119584-75-7 | |
| Record name | 5-Bromo-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Quinazolinediamine, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





